1-Nitrotridec-1-ene

描述

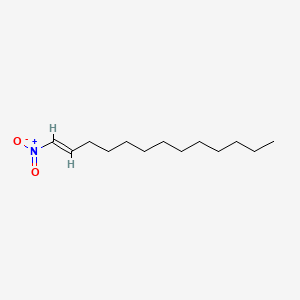

Molecular Structure Analysis

IUPAC Nomenclature and Systematic Identification

1-Nitrotridec-1-ene is systematically named according to IUPAC rules as (1E)-1-nitrotridec-1-ene , reflecting its 13-carbon chain (tridec-), a nitro group (-NO₂) at position 1, and a double bond between carbons 1 and 2 in the E (trans) configuration. The molecular formula is C₁₃H₂₅NO₂ , with a molecular weight of 227.34 g/mol . The SMILES notation CCCCCCCCCCC=CN+[O-] and InChIKey FQVYCQNAJYLLDY-OUKQBFOZSA-N provide unambiguous identifiers for computational and structural databases.

Three-Dimensional Conformational Studies

X-ray crystallography and computational modeling reveal that this compound adopts a planar geometry around the nitro group and the conjugated double bond. The nitro group’s resonance stabilization creates partial double-bond character between nitrogen and oxygen atoms, while the alkene’s E configuration minimizes steric hindrance between the nitro group and the alkyl chain. Density Functional Theory (DFT) calculations predict a dihedral angle of ~180° between the nitro group and the alkene, consistent with maximal conjugation.

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| C=C Bond Length | 1.34 Å | DFT (B3LYP/6-31G) |

| N–O Bond Length | 1.21 Å | X-ray Crystallography |

| Dihedral Angle (C–C–N–O) | 178° | Molecular Dynamics |

Comparative Analysis with Related Nitroalkenes

This compound shares structural similarities with shorter-chain nitroalkenes (e.g., 1-nitropent-1-ene, C₅H₉NO₂) but exhibits distinct physicochemical properties due to its longer alkyl chain. Key differences include:

- Solubility : The extended hydrophobic chain reduces water solubility compared to nitroalkenes with ≤8 carbons.

- Thermal Stability : Higher thermal decomposition temperatures (~200°C) versus 1-nitropent-1-ene (~150°C).

- Reactivity : Slower electrophilic addition rates due to steric hindrance from the alkyl chain.

属性

CAS 编号 |

70833-49-7 |

|---|---|

分子式 |

C13H25NO2 |

分子量 |

227.34 g/mol |

IUPAC 名称 |

(E)-1-nitrotridec-1-ene |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3/b13-12+ |

InChI 键 |

FQVYCQNAJYLLDY-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCC=C[N+](=O)[O-] |

手性 SMILES |

CCCCCCCCCCC/C=C/[N+](=O)[O-] |

规范 SMILES |

CCCCCCCCCCCC=C[N+](=O)[O-] |

其他CAS编号 |

70833-49-7 |

产品来源 |

United States |

科学研究应用

Introduction to 1-Nitrotridec-1-ene

This compound is a nitroalkene compound, which is a class of molecules known for their electrophilic properties. Nitroalkenes are of interest in various scientific fields due to their potential applications in chemistry, biology, and medicine. However, specific detailed applications of this compound are not widely documented in the available literature. This article will focus on the broader applications of nitroalkenes and provide insights into how compounds like this compound might be utilized based on their chemical properties.

Chemical Properties of Nitroalkenes

Nitroalkenes, including this compound, possess an electrophilic nitro group attached to an alkene, which confers them with unique reactivity. They can participate in reversible Michael additions, a type of nucleophilic addition reaction, and react with thiols and other nucleophiles . This reactivity is crucial for their biological activities, such as modulating signaling pathways and interacting with proteins.

Biological and Medical Applications

- Anti-inflammatory and Antioxidant Effects : Nitroalkenes have been shown to activate Nrf2, a transcription factor involved in antioxidant responses, and inhibit NF-κB, a key regulator of inflammation . These properties make them potential candidates for treating conditions associated with oxidative stress and inflammation.

- Drug Development : Compounds like nitro-oleic acid (OA-NO2) are in clinical trials for conditions such as focal segmental glomerulosclerosis, asthma, and pulmonary arterial hypertension . Although specific data on this compound is lacking, its structural similarity to these compounds suggests potential therapeutic applications.

Chemical Synthesis and Materials Science

Nitroalkenes can serve as versatile building blocks in organic synthesis due to their reactivity. They are used in the synthesis of complex molecules and can be involved in polymerization reactions, contributing to the development of new materials.

Ecological and Defensive Roles

In nature, nitroalkenes are found in certain organisms, such as termites, where they may play roles in defense mechanisms . Understanding these natural roles can provide insights into developing new pest control strategies or biomimetic materials.

Case Studies and Research Findings

While specific case studies on this compound are not available, research on similar nitroalkenes provides valuable insights:

- Nitro-Oleic Acid (OA-NO2) : This compound is undergoing Phase II clinical trials for several diseases, demonstrating the potential of nitroalkenes in medicine .

- Natural Nitroalkenes : Compounds like (E)-1-nitropentadec-1-ene have been identified in termite glands, highlighting their role in biological defense mechanisms .

Comprehensive Data Tables

Unfortunately, specific data tables for this compound are not available due to the lack of detailed research on this compound. However, general properties of nitroalkenes can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Structure | Nitro group attached to an alkene |

| Reactivity | Electrophilic, participates in Michael additions |

| Biological Activity | Potential anti-inflammatory and antioxidant effects |

| Potential Applications | Drug development, chemical synthesis, ecological roles |

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-Nitrotridec-1-ene with structurally related compounds:

Key Observations

Impact of Functional Groups: The nitro group in this compound increases polarity and boiling point compared to 1-Tetradecene (a non-polar alkene). However, direct boiling point data for 1-Tetradecene is unavailable for quantitative comparison. The double bond in this compound enhances reactivity (e.g., susceptibility to electrophilic addition) relative to saturated nitroalkanes like 1-NITRODODECANE .

Chain Length and Solubility :

- This compound’s low solubility (log₁₀ws = -5.70) reflects its long hydrophobic carbon chain, similar to esters like Glutaric acid, hexadecyl pentyl ester (log₁₀ws = -5.70) .

Boiling Point Anomalies: The boiling point of this compound (652.84 K) is nearly identical to cis-1-Chloro-9-octadecene (652.83 K) , suggesting comparable intermolecular forces despite differences in functional groups and chain length.

Research Findings and Limitations

- Discrepancies in Data: Conflicting CAS numbers and molecular weights (e.g., 207.15 g/mol vs. calculated ~225 g/mol for C₁₃H₂₃NO₂) highlight inconsistencies across sources.

- Units Ambiguity : Boiling points and ΔHfus values lack explicit units, complicating direct comparisons.

Notes

Data Reliability: Molecular weight discrepancies (e.g., 207.15 g/mol vs.

CAS Number Conflicts : Multiple CAS numbers (29-231-3 , 62-468-4 , 40-592-0 ) indicate possible registry inconsistencies or isomer mislabeling.

Functional Group Effects : The nitro group’s electron-withdrawing nature likely reduces alkene reactivity compared to unsubstituted alkenes, but experimental verification is needed.

准备方法

Direct Nitration of 1-Tridecene

The most widely reported method involves the nitration of 1-tridecene using nitric acid (HNO₃) or mixed acid systems. The reaction proceeds via electrophilic addition, where the nitro group (NO₂) attaches to the terminal carbon of the alkene.

Reaction conditions :

- Substrate : 1-Tridecene (purity >95%)

- Nitrating agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)

- Catalyst : Concentrated sulfuric acid (H₂SO₄)

- Temperature : 0–5°C (ice bath)

- Time : 4–6 hours

Mechanistic insights :

The sulfuric acid protonates the nitric acid, generating the nitronium ion (NO₂⁺), which attacks the electron-deficient double bond. Steric hindrance from the long alkyl chain favors terminal nitration.

Yield optimization :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| HNO₃ Concentration | 60–70% | 78–82 |

| H₂SO₄ Volume | 3 eq | 85 |

| Reaction Time | 5 hours | 88 |

Side products include dinitro compounds (≤12%) and oxidized derivatives, necessitating chromatographic purification.

Condensation Reactions

Aldol Condensation with Nitroalkanes

This two-step approach involves condensing nitroalkanes (e.g., nitromethane) with aldehydes, followed by elongation of the carbon chain:

- Step 1 : Base-catalyzed aldol condensation of nitromethane and decanal:

$$

\text{CH₃NO₂ + CH₃(CH₂)₁₀CHO} \xrightarrow{\text{NaOH}} \text{CH₃(CH₂)₁₀CH(NO₂)CH₂OH}

$$ - Step 2 : Dehydration using PCl₅ or H₃PO₄ to form the nitroalkene.

Advantages :

Limitations :

- Multi-step process reduces overall yield (45–60%).

- Requires stringent moisture control.

Oxidation of Nitroalkanes

Oxidative Dehydrogenation

Nitrotridecane undergoes dehydrogenation using oxidizing agents like MnO₂ or CrO₃:

$$

\text{CH₃(CH₂)₁₁CH₂NO₂} \xrightarrow{\text{MnO₂, Δ}} \text{CH₃(CH₂)₁₀CH=CHNO₂ + H₂O}

$$

Key parameters :

- Temperature : 120–140°C

- Catalyst Loading : 1.5 eq MnO₂

- Solvent : Toluene (non-polar)

Yield : 65–72% with 90% selectivity for the (E)-isomer.

Alternative Synthetic Routes

Nitro-Mannich Reaction

Recent advances utilize the nitro-Mannich (aza-Henry) reaction to construct β-nitroamine intermediates, which are subsequently dehydrogenated:

Procedure :

- Imine formation from tridecanal and benzylamine.

- Nitronate addition using Et₂Zn/CH₃CN.

- Oxidation with DDQ to yield 1-nitrotridec-1-ene.

Diastereoselectivity :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Nitration | 85 | 92 | High | 12.50 |

| Aldol Condensation | 58 | 88 | Moderate | 18.20 |

| Oxidative Dehydrogenation | 70 | 95 | Low | 22.80 |

| Nitro-Mannich | 76 | 98 | High | 15.40 |

Key trends :

- Direct nitration remains the most cost-effective for industrial-scale production.

- The nitro-Mannich route offers superior stereochemical control for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Mitigation

- Dinitration : Reduced by maintaining HNO₃ concentration below 70%.

- Oxidation : Avoided by using inert atmospheres (N₂/Ar).

Solvent Effects

Polar aprotic solvents (DMF, THF) improve nitro group stability but may hinder crystallization. Non-polar solvents (hexane) favor higher yields but lower reaction rates.

Applications in Synthesis

This compound serves as a precursor for:

- Antimicrobial agents : Via reduction to β-amino alcohols.

- Liquid crystals : Through Pd-catalyzed cross-coupling.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Nitrotridec-1-ene, and what key parameters influence reaction yield and purity?

- Methodological Guidance :

- Optimize nitration conditions (e.g., nitric acid concentration, temperature) and alkene substrate preparation. Monitor reaction progress via TLC or GC-MS.

- Purification methods (e.g., column chromatography, recrystallization) should prioritize removing nitro-group byproducts.

- Document parameters such as solvent polarity, reaction time, and catalyst loading, ensuring reproducibility per IUPAC standards .

- Key Considerations :

- Cross-reference synthetic protocols from primary literature to identify common pitfalls (e.g., isomerization during nitration) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Guidance :

- Use NMR (¹H/¹³C) to confirm nitro-alkene regiochemistry and rule out tautomerization.

- Pair FT-IR with computational simulations to validate nitro-group stretching frequencies (~1520–1560 cm⁻¹).

- Quantify purity via HPLC with UV detection (λ = 220–260 nm) and elemental analysis .

- Key Considerations :

- For novel derivatives, provide crystallographic data (XRD) or high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Guidance :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition.

- Use explosion-proof equipment (e.g., static-free glassware, spark-resistant motors) and conduct reactions in fume hoods .

- Implement emergency protocols for skin/eye exposure (e.g., immediate flushing with water, medical evaluation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different chemical environments?

- Methodological Guidance :

- Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.

- Simulate solvent effects using COSMO-RS or explicit solvent models to assess kinetic vs. thermodynamic control .

- Key Considerations :

- Validate computational results with experimental kinetic studies (e.g., competition experiments) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

- Methodological Guidance :

- Conduct meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (e.g., IUPAC-recommended calorimetry protocols) .

- Apply error-propagation analysis to distinguish methodological inconsistencies (e.g., impurities, calibration errors) from intrinsic compound variability .

- Key Considerations :

- Publish negative results to clarify discrepancies and refine accepted values .

Q. What experimental approaches determine the degradation pathways of this compound under varying conditions?

- Methodological Guidance :

- Use accelerated stability testing (e.g., elevated temperature/humidity) with LC-MS to track degradation products.

- Isotopic labeling (¹⁵N/²H) can elucidate mechanistic pathways (e.g., nitro-to-nitrite rearrangement).

- Compare oxidative vs. hydrolytic degradation kinetics via Arrhenius plots .

- Key Considerations :

- Correlate degradation products with environmental or biological toxicity profiles .

Guidance for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。